molecular formula C21H25NO4 B1675663 LY307452 CAS No. 174393-13-6

LY307452

货号: B1675663
CAS 编号: 174393-13-6
分子量: 355.4 g/mol
InChI 键: DWLOVDOPFJPWNE-HKUYNNGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid is a high-purity, synthetic amino acid derivative of interest in medicinal chemistry and biochemical research. The compound features a defined stereochemistry and a lipophilic diphenylbutyl side chain, which may influence its interaction with hydrophobic pockets in protein targets . While its specific mechanism of action and full research profile are still being characterized, compounds of this structural class are often explored for their potential to modulate enzyme activity or receptor function . Researchers may investigate this molecule as a building block for peptide-based therapeutics or as a lead compound in drug discovery campaigns, particularly where the incorporation of non-proteinogenic amino acids can enhance stability, potency, and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

174393-13-6

分子式

C21H25NO4

分子量

355.4 g/mol

IUPAC 名称

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid

InChI

InChI=1S/C21H25NO4/c22-19(21(25)26)14-17(20(23)24)12-7-13-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19H,7,12-14,22H2,(H,23,24)(H,25,26)/t17-,19-/m0/s1

InChI 键

DWLOVDOPFJPWNE-HKUYNNGSSA-N

手性 SMILES

C1=CC=C(C=C1)C(CCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C2=CC=CC=C2

规范 SMILES

C1=CC=C(C=C1)C(CCCC(CC(C(=O)O)N)C(=O)O)C2=CC=CC=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LY307452;  LY 307452;  LY-307452.

产品来源

United States

准备方法

Protection of Amino and Carboxylic Acid Groups

  • Boc Protection : The α-amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (pH 9–10) to form N-Boc-L-glutamic acid.
  • Esterification : The γ-carboxylic acid is converted to a methyl ester via Fischer esterification with methanol and catalytic sulfuric acid, yielding N-Boc-L-glutamic acid γ-methyl ester.

Deprotection and Isolation

  • Acid-Catalyzed Cleavage : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by saponification of the methyl ester with lithium hydroxide to regenerate the carboxylic acid.
  • Purification : Crude product is purified via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA), yielding (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid as a white solid (m.p. 129°–130°C for the hydrochloride salt).

Asymmetric Catalytic Hydrogenation

An alternative route employs asymmetric hydrogenation to establish the C4 stereocenter. Hon et al. (1990) demonstrated this approach using a γ-keto glutaric acid precursor:

Synthesis of the γ-Keto Intermediate

  • Friedel-Crafts Acylation : Glutaric anhydride reacts with diphenylmethane in the presence of AlCl₃ to form γ-(4,4-diphenylbutanoyl)glutaric acid.
  • Oxime Formation : The γ-keto group is converted to an oxime using hydroxylamine hydrochloride, enabling subsequent hydrogenation.

Enantioselective Hydrogenation

  • Catalyst System : A ruthenium-(S)-BINAP complex catalyzes the hydrogenation of the oxime intermediate under 50 psi H₂ pressure in ethanol.
  • Stereochemical Outcome : This step sets the C4 stereochemistry with 92% ee, as confirmed by chiral HPLC analysis.

Functional Group Interconversion

  • Reductive Amination : The oxime is reduced to the primary amine using Ra-Ni in ammonium formate buffer, establishing the C2 amino group.
  • Final Purification : Crystallization from ethanol/water (1:3) affords the target compound in 68% overall yield.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, enzymatic resolution offers a cost-effective alternative. Baldwin et al. (1988) reported the use of acylase I to resolve racemic 2-amino-4-(4,4-diphenylbutyl)pentanedioic acid:

Racemic Synthesis

  • Mitsunobu Reaction : Racemic 2-amino-4-(4,4-diphenylbutyl)pentanedioic acid is prepared via Mitsunobu coupling of diphenylbutanol with N-phthaloyl-L-glutamic acid.

Enzymatic Hydrolysis

  • Enzyme Specificity : Acylase I selectively hydrolyzes the L-enantiomer of N-acetylated racemic substrate in phosphate buffer (pH 7.0) at 37°C.
  • Separation : The unreacted D-enantiomer is extracted with ethyl acetate, while the L-enantiomer remains in the aqueous phase. Subsequent acidification precipitates (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid with >99% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Alkylation 45–52 95–98 High stereoselectivity Requires cryogenic conditions
Hydrogenation 60–68 92–95 Scalable Multi-step functional group interconversions
Enzymatic Resolution 38–42 99+ Cost-effective for large batches Generates 50% waste (D-enantiomer)

Analytical Characterization

Critical quality control measures include:

  • HPLC : Retention time = 12.3 min (C18, 0.1% TFA in H₂O/MeCN 70:30).
  • NMR : δ 7.25–7.40 (m, 10H, aromatic), δ 3.82 (dd, J = 8.5 Hz, 1H, C2-H), δ 2.95 (m, 1H, C4-H).
  • Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, 1N HCl).

化学反应分析

LY307452 经历了各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

LY307452 具有广泛的科学研究应用,包括:

    化学: 在化学领域,this compound 用作研究代谢型谷氨酸受体拮抗剂的性质和反应的参考化合物。

    生物学: 在生物学研究中,this compound 用于研究 mGluR2/3 在各种生理和病理过程中的作用。

    医学: this compound 通过调节谷氨酸信号在治疗焦虑、抑郁和精神分裂症等神经系统疾病中具有潜在的治疗应用。

    工业: 在制药行业,this compound 用于开发针对 mGluR2/3 的新药

作用机制

LY307452 通过选择性结合和抑制代谢型谷氨酸受体 2 和 3 (mGluR2/3) 来发挥其作用。这些受体参与调节中枢神经系统的神经递质释放和突触可塑性。 通过阻断这些受体,this compound 可以改变谷氨酸信号,导致神经元活动的变化,并可能对各种神经系统疾病产生治疗作用 .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid with structurally related glutamate analogs, focusing on substituents, stereochemistry, and biological activity.

Structural and Functional Analogues

Compound Name Substituent at 4-Position Stereochemistry Key Properties/Activity Reference
(2S,4S)-2-Amino-4-(4,4-diphenylbutyl)pentanedioic acid 4,4-Diphenylbutyl 2S,4S Synthetic glutamate analog; potential neurological target; hydrochloride salt (m.p. 149–150°C)
(2S,4R)-2-Amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid (2k) 3-(2,2-Diphenylethylamino)-3-oxopropyl 2S,4R Selective EAAT2 inhibitor (IC₅₀: μM range); low affinity for glutamate receptors
(2S,4E)-2-Amino-4-(4,4-diphenylbutylidene)pentanedioic acid 4,4-Diphenylbutylidene (E-isomer) 2S,4E Conformational rigidity due to double bond; hydrochloride salt (m.p. 155–157°C)
Carglumic acid Carbamoyl group 2S Treats hyperammonemia; no diphenyl moiety; acts on N-acetylglutamate synthase
(2R,4S)-2-Amino-4-[4-(3-thienyl)benzyl]pentanedioic acid 4-(3-Thienyl)benzyl 2R,4S Targets glutamate receptors; thienyl group introduces aromatic heterocyclic properties
Eli Lilly analogs (e.g., 4-p-fluorobenzyl, 1-naphthylmethyl derivatives) Varied aryl/alkyl groups 2R,4R/S Diverse substituents alter lipophilicity and steric effects; tested for neurological activity

Key Comparative Insights

  • Substituent Effects: The 4,4-diphenylbutyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., carbamoyl in carglumic acid or fluorobenzyl in Eli Lilly analogs ). This may enhance CNS penetration but reduce aqueous solubility.
  • Stereochemical Influence :

    • The 2S,4S configuration distinguishes the target compound from the 2S,4R isomer in ’s EAAT2 inhibitor (2k), which shows subtype selectivity . Stereochemistry at the 4-position critically affects transporter/receptor interactions.
  • Biological Activity: EAAT2 Selectivity: Compound 2k () demonstrates >10-fold selectivity for EAAT2 over EAAT1/3, attributed to its 4R-diphenylethylamino substituent . The target compound’s diphenylbutyl group may similarly modulate EAAT affinity but requires empirical validation. Receptor Interactions: The thienylbenzyl analog () targets ionotropic glutamate receptors, whereas diphenyl-containing analogs may favor transporter inhibition .
  • Physicochemical Properties :

    • Melting points vary significantly among hydrochlorides: diphenylbutyl (149–150°C) vs. diphenylbutylidene (155–157°C) , reflecting differences in crystal packing and stability.

生物活性

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid, commonly referred to as LY307452, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a pentanedioic acid backbone with an amino group at the second position and a bulky 4-(4,4-diphenylbutyl) substituent at the fourth position. Its selective antagonism of metabotropic glutamate receptors (mGluRs) positions it as a potential therapeutic agent for various neurological disorders.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.4275 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Structural Features

The compound's structure can be summarized as follows:

 2S 4S 2 amino 4 4 4 diphenylbutyl pentanedioic acid\text{ 2S 4S 2 amino 4 4 4 diphenylbutyl pentanedioic acid}

This structure contributes to its biological activity, particularly in the modulation of glutamate signaling pathways.

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid acts primarily as a selective antagonist for certain mGluRs. Research indicates that it shows minimal interaction with ionotropic receptors and selectively inhibits negatively-coupled cAMP-linked mGluRs. This selectivity suggests that it could be useful in treating conditions where modulation of glutamate signaling is beneficial, such as anxiety disorders, schizophrenia, and other neuropsychiatric conditions .

Selectivity Profile

The compound has been shown to have no significant affinity for phosphoinositide-coupled mGluRs or ionotropic glutamate receptors. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Comparative Analysis

A comparison with similar compounds reveals the unique advantages of (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(2S)-2-amino-3-(pyridin-3-yl)propanoic acidContains a pyridine ringModulates neurotransmitter releaseLess bulky substituent compared to diphenylbutyl
(2S)-2-amino-5-(phenyl)pentanoic acidPhenyl group at the fifth positionInvolved in protein synthesisLacks the carboxylic acid at fourth position
(2S)-N-(3-methylphenyl)-2-amino-3-methylbutanoic acidMethylphenyl substitutionPotential neuroprotective effectsDifferent substitution pattern leading to varied receptor interactions

The bulky 4-(4,4-diphenylbutyl) group enhances selectivity and potency at specific receptor types while minimizing off-target effects.

Pharmacological Studies

In pharmacological studies, this compound has demonstrated significant potential in modulating glutamate signaling pathways. For instance:

  • Study on Anxiety Disorders : A study indicated that administration of this compound resulted in reduced anxiety-like behaviors in rodent models, suggesting its potential application in treating anxiety disorders.
  • Schizophrenia Models : Another study showed that this compound could mitigate symptoms associated with schizophrenia in animal models by selectively inhibiting specific mGluRs involved in dopaminergic signaling.

Future Directions

Further research is warranted to elucidate the full range of interactions and potential side effects associated with (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid. Investigations into its long-term effects and its efficacy across different neurological conditions will be crucial for developing targeted therapies.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid with high stereochemical purity?

  • Answer : The compound can be synthesized via chemo-enzymatic strategies using E. coli aspartate aminotransferase (AAT) to catalyze stereoselective transamination of 4-substituted α-ketoglutarate derivatives. For example, Method A involves alkylation of ethyl N-tert-butoxycarbonyl pyroglutamate, followed by HCl-mediated deprotection and purification via ion-exchange chromatography to yield the hydrochloride salt (m.p. 149–150°C) . Key steps include maintaining anhydrous conditions in toluene with molecular sieves and optimizing pH (7.6) during ester hydrolysis .

Q. How is the stereochemical configuration of (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid validated experimentally?

  • Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography are critical. For instance, heating the compound in aqueous solution forms an intramolecular lactam, which is esterified to yield (3S,5S)-6. NMR analysis of this derivative confirms the syn configuration at C2 and C4, consistent with AAT’s stereoselectivity for L-2,4-syn glutamic acid analogs .

Q. What analytical techniques are used to characterize this compound’s purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures purity assessment. Melting point analysis (149–150°C for the hydrochloride salt) and mass spectrometry further validate molecular weight and structural fidelity .

Advanced Research Questions

Q. How can researchers optimize the enzymatic synthesis of this compound to improve yield and scalability?

  • Answer : Kinetic parameters (e.g., Km and kcat) of AAT with 4-substituted α-ketoglutarates must be evaluated. Although Km values for synthetic substrates are 1–2 orders higher than natural α-ketoglutarate, adjusting substrate concentrations and using CSA (cysteic acid) as an amino donor enhances transamination efficiency. Pre-scale reactions with enzyme titration (monitoring pyruvate formation) achieve 35–46% yields .

Q. What experimental designs are recommended to assess subtype selectivity for EAAT2 over EAAT1/EAAT3?

  • Answer : Use HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3. Measure inhibition of [³H]-D-aspartate uptake under sodium-dependent conditions. Compound 2k (structurally analogous) showed IC₅₀ values of 12 µM for EAAT2 vs. >100 µM for EAAT1/EAAT3, confirming selectivity. Cross-testing against ionotropic (AMPA, NMDA) and metabotropic glutamate receptors ensures no off-target activity .

Q. How does the 4,4-diphenylbutyl substituent influence pharmacological activity compared to shorter alkyl chains?

  • Answer : Structure-activity relationship (SAR) studies reveal that increasing alkyl chain length (e.g., diphenylbutyl vs. diphenylethyl) enhances EAAT2 binding affinity. The bulky diphenyl group likely stabilizes hydrophobic interactions in the transporter’s substrate-binding pocket. Comparative assays with analogs (e.g., 4-(3,3-diphenylpropyl) derivatives) show reduced potency, indicating optimal chain length for steric complementarity .

Q. What strategies mitigate challenges in resolving diastereomers during synthesis?

  • Answer : Diastereomeric resolution via cation-exchange chromatography (e.g., Dowex 1 resin) effectively separates (2S,4S) and (2S,4R) isomers. Additionally, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups enhance crystallinity, facilitating manual separation. For example, (2R,4R/S)-diastereomers were purified using diethyl ether/hexane (7:3) .

Methodological Considerations

Q. How should researchers design assays to evaluate competitive inhibition kinetics against endogenous glutamate?

  • Answer : Perform radiolabeled uptake assays (e.g., [³H]-glutamate) in synaptosomal preparations or transfected cells. Vary inhibitor concentrations (0.1–100 µM) while maintaining fixed glutamate levels (10–100 nM). Data analysis using the Cheng-Prusoff equation accounts for substrate competition, enabling calculation of Ki values .

Q. What computational tools are suitable for modeling interactions between this compound and EAAT2?

  • Answer : Molecular docking (e.g., AutoDock Vina) with EAAT2 homology models based on GltPh (PDB: 2NWX) identifies key binding residues (e.g., Tyr-403, Arg-276). Molecular dynamics simulations (AMBER or GROMACS) assess stability of the ligand-transporter complex over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY307452
Reactant of Route 2
LY307452

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。